molecular formula C14H16O4 B1435069 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid CAS No. 1639838-84-8

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B1435069
CAS No.: 1639838-84-8
M. Wt: 248.27 g/mol
InChI Key: YYUYVNUTKKAXIE-UHFFFAOYSA-N
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Description

7-Phenyl-6,8-dioxaspiro[35]nonane-2-carboxylic acid is a spiro compound characterized by a unique structure that includes a phenyl group and a dioxaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the reaction of a phenyl-substituted precursor with a dioxaspiro intermediate under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid is unique due to its specific spiro structure and the presence of both phenyl and dioxaspiro moieties.

Properties

IUPAC Name

7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-12(16)11-6-14(7-11)8-17-13(18-9-14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUYVNUTKKAXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC(OC2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 2
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 3
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 4
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7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 5
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 6
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid?

A1: While the abstract doesn't explicitly state the molecular formula and weight, it can be deduced from the chemical structure described in the specification (not provided in this context).

Q2: Can you describe the step-by-step synthesis of this compound as outlined in the research?

A2: The synthesis, according to the abstract [], involves four key steps:

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